

# ONC201 Experimental Protocols for Cell Culture: Application Notes

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## Compound of Interest

Compound Name: OY-201

Cat. No.: B12391316

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## Abstract

ONC201, a first-in-class imipridone, has emerged as a promising anti-cancer agent with a unique mechanism of action. It functions as a selective antagonist of the dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.<sup>[1][2]</sup> This dual activity disrupts critical signaling pathways and metabolic processes within cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.<sup>[1][3]</sup> These application notes provide detailed protocols for in vitro studies of ONC201, a summary of its efficacy across various cancer cell lines, and a visualization of its signaling cascade.

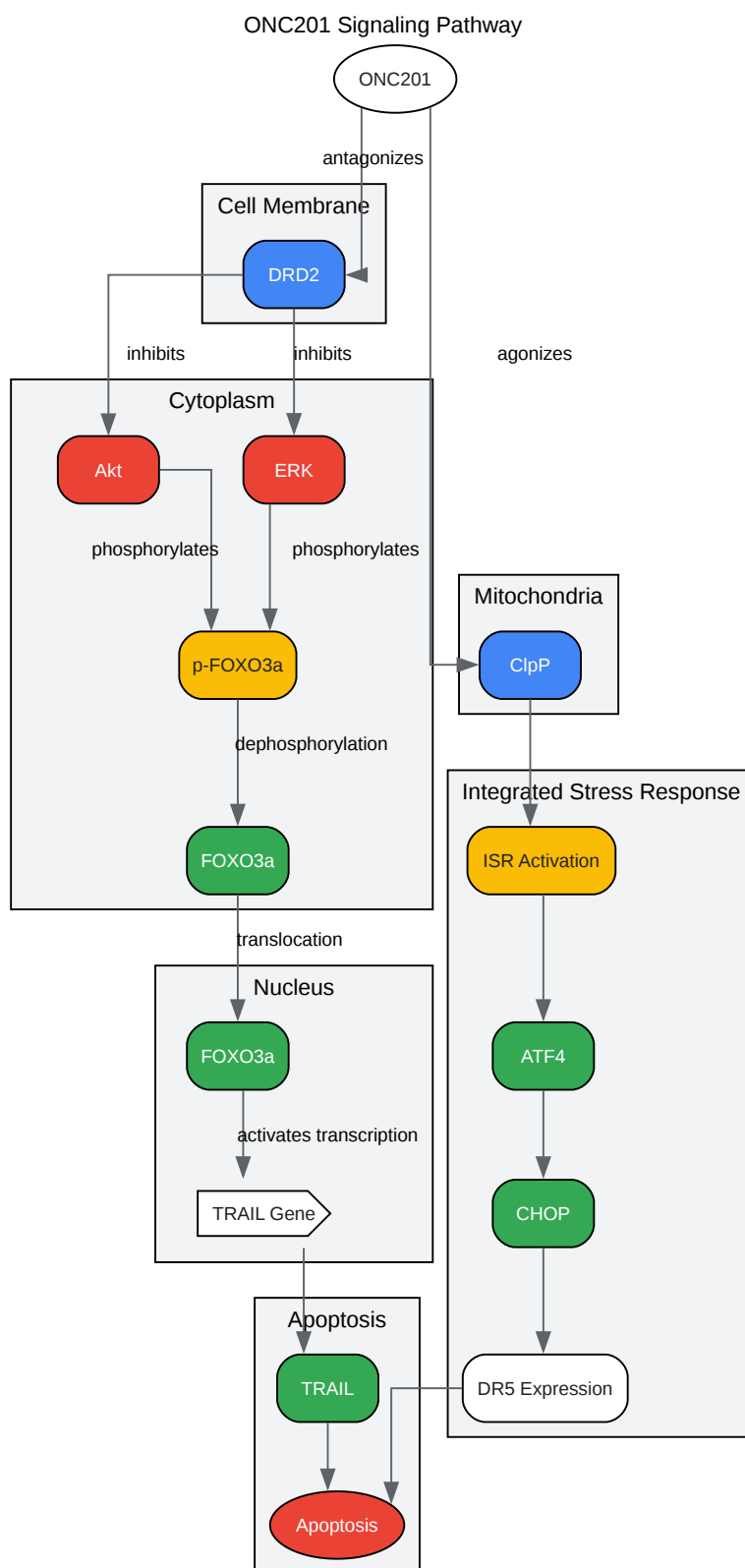
## Data Presentation

The cytotoxic effects of ONC201 have been documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. These values highlight the differential sensitivity of various cancer types to ONC201 treatment.

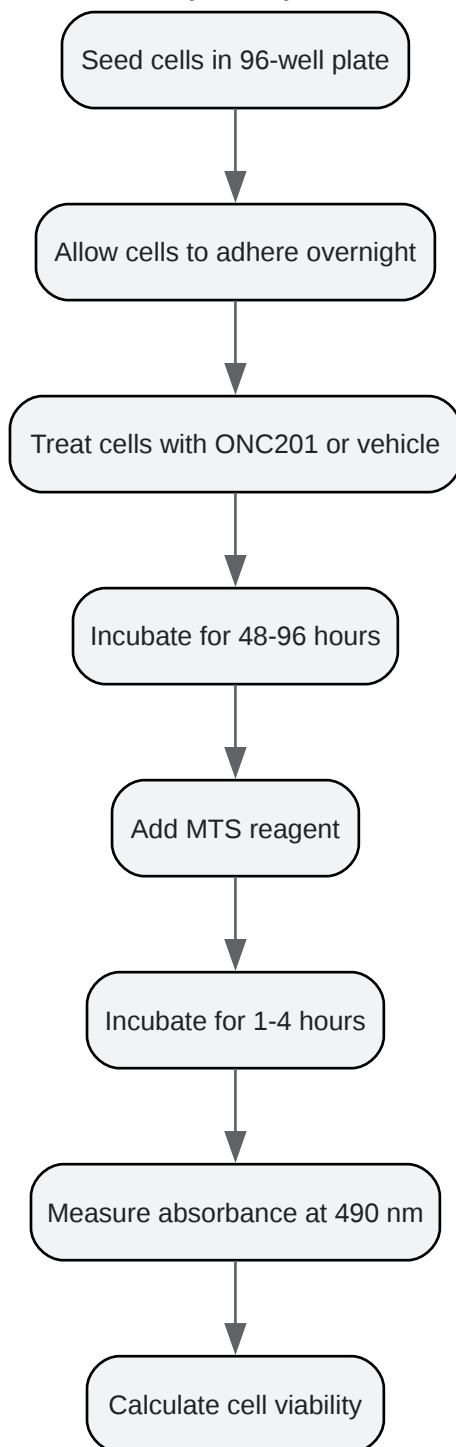
Cell Line	Cancer Type	IC50 (μM)	Incubation Time (hours)	Citation(s)
OVCAR3	Ovarian Cancer	4.2	72	[4]
IGROV-1	Ovarian Cancer	3.1	72	[4]
OVCAR5	Ovarian Cancer	3.2	72	[4]
SKOV3	Ovarian Cancer	2.1	72	[4]
H3 K27M-mutant Glioma	Glioblastoma	~0.6	Not Specified	[2]
H3 wildtype Glioma	Glioblastoma	~1.5	Not Specified	[2]
Breast Cancer Cells	Breast Cancer	~2	Not Specified	[5]
HH	Cutaneous T-cell Lymphoma	1.25 - 2.5	48 - 96	[6]
Hut78	Cutaneous T-cell Lymphoma	>2.5	96	[6]
MJ	Cutaneous T-cell Lymphoma	2.5	96	[6]

## Signaling Pathway

ONC201 exerts its anti-cancer effects through a multi-faceted signaling cascade. It acts as a dopamine receptor D2 (DRD2) antagonist and a ClpP agonist.[7][8] This leads to the dual inactivation of Akt and ERK, resulting in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[7][8] In the nucleus, FOXO3a upregulates the transcription of the pro-apoptotic ligand TRAIL.[7][9] Concurrently, ONC201 activates the integrated stress response (ISR), leading to the upregulation of ATF4 and CHOP, which in turn increases the expression of Death Receptor 5 (DR5), the receptor for TRAIL.[3][7] The combined upregulation of TRAIL and DR5 triggers apoptosis in cancer cells.[7]



## Cell Viability Assay Workflow

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